Cas no 2138137-86-5 ((2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride)
(2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride Chemical and Physical Properties
Names and Identifiers
-
- EN300-732798
- 2138137-86-5
- (2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride
- (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride
-
- Inchi: 1S/C5H7ClF2OS/c1-4(3-10(6)9)2-5(4,7)8/h2-3H2,1H3
- InChI Key: URJCZCCPJKHLMW-UHFFFAOYSA-N
- SMILES: ClS(CC1(C)CC1(F)F)=O
Computed Properties
- Exact Mass: 187.9874200g/mol
- Monoisotopic Mass: 187.9874200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 36.3Ų
(2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732798-0.05g |
(2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride |
2138137-86-5 | 95.0% | 0.05g |
$1091.0 | 2025-03-11 | |
| Enamine | EN300-732798-0.1g |
(2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride |
2138137-86-5 | 95.0% | 0.1g |
$1144.0 | 2025-03-11 | |
| Enamine | EN300-732798-0.25g |
(2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride |
2138137-86-5 | 95.0% | 0.25g |
$1196.0 | 2025-03-11 | |
| Enamine | EN300-732798-0.5g |
(2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride |
2138137-86-5 | 95.0% | 0.5g |
$1247.0 | 2025-03-11 | |
| Enamine | EN300-732798-1.0g |
(2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride |
2138137-86-5 | 95.0% | 1.0g |
$1299.0 | 2025-03-11 | |
| Enamine | EN300-732798-2.5g |
(2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride |
2138137-86-5 | 95.0% | 2.5g |
$2548.0 | 2025-03-11 | |
| Enamine | EN300-732798-5.0g |
(2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride |
2138137-86-5 | 95.0% | 5.0g |
$3770.0 | 2025-03-11 | |
| Enamine | EN300-732798-10.0g |
(2,2-difluoro-1-methylcyclopropyl)methanesulfinyl chloride |
2138137-86-5 | 95.0% | 10.0g |
$5590.0 | 2025-03-11 |
(2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride
Introduction to (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl Chloride (CAS No. 2138137-86-5)
(2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride) is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2138137-86-5, has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. The presence of both fluoro and sulfinyl functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug development.
The molecular structure of (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride consists of a cyclopropyl ring substituted with a methyl group at the 1-position and two fluorine atoms at the 2-position, further modified by a methanesulfinyl chloride group. This configuration imparts distinct reactivity and stability, making it suitable for a range of chemical transformations. The fluoro substituents, in particular, are known for their ability to enhance metabolic stability and binding affinity in drug molecules, which has been a driving force behind its increasing use in medicinal chemistry.
In recent years, the pharmaceutical industry has seen a surge in the demand for fluorinated compounds due to their favorable pharmacokinetic properties. Research has demonstrated that fluorine atoms can influence the electronic distribution and lipophilicity of molecules, thereby affecting their biological activity. The introduction of fluorine into drug candidates often leads to improved pharmacological profiles, including increased bioavailability and prolonged half-life. Consequently, (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride has become a key building block in the synthesis of novel therapeutic agents.
One of the most compelling aspects of (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride is its role as a precursor in the preparation of sulfoxides and sulfones. These functional groups are integral to many biologically active compounds and have been shown to exhibit potent activities against various diseases. For instance, sulfoxides have been implicated in the mechanism of action of several anti-inflammatory and antiviral drugs. The ability to efficiently convert (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride into these derivatives has made it an indispensable tool for synthetic chemists.
The synthesis of (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. These methods often involve palladium-catalyzed cross-coupling reactions and fluorination techniques, which are critical for introducing the desired fluoro substituents into the molecular framework.
In academic research, (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride has been utilized in various studies aimed at understanding the role of fluorine in drug design. For example, researchers have explored its use in developing kinase inhibitors, where the presence of fluorine enhances binding affinity to target enzymes. Additionally, its application in the synthesis of protease inhibitors has shown promising results in preclinical models. These findings underscore the importance of this compound in advancing therapeutic strategies.
The industrial application of (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride extends beyond academic research into commercial drug development. Pharmaceutical companies have incorporated this compound into their synthetic pipelines for the production of novel drugs targeting diseases such as cancer and infectious disorders. The ability to modify its structure allows for fine-tuning of pharmacological properties, enabling the creation of more effective and targeted therapies.
The safety profile of (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride is another critical consideration in its use. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure worker safety. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.
The future prospects for (2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride are bright, with ongoing research exploring new applications and synthetic pathways. As our understanding of fluorinated compounds continues to grow, so too will their role in pharmaceutical innovation. This compound represents a cornerstone in modern drug discovery and development, offering a versatile platform for creating next-generation therapeutics.
2138137-86-5 ((2,2-Difluoro-1-methylcyclopropyl)methanesulfinyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)